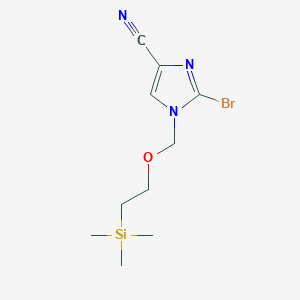

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile

描述

属性

IUPAC Name |

2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3OSi/c1-16(2,3)5-4-15-8-14-7-9(6-12)13-10(14)11/h7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLFZSWZSHTGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(N=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of Imidazole Nitrogen

- Starting Material: 1H-imidazole-4-carbonitrile or 1H-imidazole-5-carbonitrile (regioisomers).

- Reagents: Potassium carbonate as a base, and (2-(chloromethoxy)ethyl)trimethylsilane as the SEM protecting agent.

- Solvent: Acetone.

- Conditions: The reaction is carried out under nitrogen atmosphere to exclude moisture and oxygen, with repeated evacuation-refill cycles to ensure an inert atmosphere.

- Reaction Time: 48 hours at room temperature.

- Procedure: The imidazole-4-carbonitrile and potassium carbonate are stirred in acetone, then the SEM chloride reagent is added. After completion, the solvent is evaporated, and the residue is extracted with ethyl acetate and washed with water and brine.

- Purification: Column chromatography using a silica cartridge with an ethyl acetate-cyclohexane solvent gradient.

- Yield: Approximately 71% yield of a mixture of regioisomers with a 2:1 ratio favoring the 4-carbonitrile derivative.

Bromination at the 2-Position

- Intermediate: The SEM-protected imidazole-4-carbonitrile.

- Reagent: N-bromosuccinimide (NBS).

- Solvent: Tetrahydrofuran (THF).

- Conditions: Stirring under nitrogen atmosphere at 60 °C overnight.

- Additional Step: After initial reaction, an additional 0.2 equivalents of NBS is added, and stirring continues for 8 more hours at 60 °C.

- Work-up: The reaction is quenched with saturated sodium bicarbonate and brine, followed by extraction with ethyl acetate.

- Purification: Column chromatography with silica cartridge and ethyl acetate-cyclohexane solvent system.

- Yield: Approximately 55% of the 2-bromo SEM-protected imidazole-4-carbonitrile as a pale yellow oil.

Reaction Summary Table

| Step | Starting Material | Reagents/Conditions | Solvent | Time/Temp | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1H-imidazole-4-carbonitrile + K2CO3 | (2-(chloromethoxy)ethyl)trimethylsilane, N2 atmosphere | Acetone | 48 h, RT | ~71 | Formation of SEM-protected imidazole |

| 2 | SEM-protected imidazole-4-carbonitrile | N-bromosuccinimide (NBS), N2 atmosphere | THF | 16 h + 8 h, 60 °C | ~55 | Bromination at 2-position of imidazole |

Alternative Synthetic Insights

- Protection of imidazole nitrogen using 2-(trimethylsilyl)ethoxymethyl chloride is a common strategy to increase steric hindrance and direct selective bromination.

- Bromination with NBS is preferred for mild and selective halogenation.

- Reaction conditions such as inert atmosphere, temperature control, and stepwise addition of brominating agent optimize yield and selectivity.

- Purification by silica gel chromatography is essential to separate regioisomers and remove impurities.

Supporting Data and Calculations

- Molecular Weight: 302.24 g/mol.

- Stock Solution Preparation: For experimental use, stock solutions can be prepared at various molarities by dissolving precise amounts of the compound in solvents such as DMSO, PEG300, or corn oil, ensuring clear solutions before proceeding with additional solvents.

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.3086 | 0.6617 | 0.3309 |

| 5 | 16.543 | 3.3086 | 1.6543 |

| 10 | 33.086 | 6.6172 | 3.3086 |

Note: Volumes correspond to DMSO or other compatible solvents for stock solutions preparation.

Research Findings and Industrial Relevance

- The described synthetic route is efficient and practical for laboratory and potential industrial scale-up.

- The use of common reagents like potassium carbonate, NBS, and SEM chloride, along with standard solvents (acetone, THF), makes the process cost-effective.

- The protection-deprotection strategy enhances regioselectivity during bromination, minimizing side reactions.

- Yields of 55-71% are considered good for multi-step heterocyclic syntheses.

- The compound serves as an important intermediate for further pharmaceutical or chemical applications, especially in medicinal chemistry.

化学反应分析

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or other functional groups.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or vinyl group

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotection, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

科学研究应用

Medicinal Chemistry

The compound's imidazole structure is pivotal in the development of pharmaceuticals. Imidazole derivatives are known for their biological activities, including antifungal, antibacterial, and antiviral properties. Research indicates that compounds with similar structures can inhibit various enzymes and biological pathways, making them valuable in drug discovery.

Case Study: Antimicrobial Activity

A study demonstrated that imidazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The presence of the trimethylsilyl group enhances solubility and bioavailability, which could lead to improved therapeutic efficacy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various transformations, such as nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Applications

Materials Science

In materials science, the incorporation of silicon-containing compounds into polymers can enhance thermal stability and mechanical properties. The trimethylsilyl group in this compound can improve the compatibility of siloxane materials with organic polymers.

Case Study: Polymer Modification

Research has shown that adding silane compounds to polymer matrices improves their mechanical strength and thermal resistance, making them suitable for high-performance applications .

作用机制

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely, but typically include inhibition or activation of specific biochemical processes .

相似化合物的比较

Chemical Identity :

- CAS No.: 854044-51-2

- Molecular Formula : C₁₀H₁₆BrN₃OSi

- Molecular Weight : 302.24 g/mol

- Synonyms: 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbonitrile .

Structural Features :

- 2-Bromo Substituent : Enhances reactivity for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

- SEM Protecting Group (Trimethylsilylethoxymethyl) : Stabilizes the imidazole ring against nucleophilic or acidic conditions during synthesis .

- 4-Carbonitrile Group : Introduces polarity and serves as a handle for further functionalization.

Physical Properties :

Comparison with Similar Compounds

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbonitrile (CAS 57090-88-7)

- Key Difference : Lacks the 2-bromo substituent.

- Impact: Reduced reactivity in cross-coupling reactions compared to the brominated derivative. Lower molecular weight (224.13 g/mol vs. 302.24 g/mol) . Limited utility in applications requiring halogen-mediated functionalization.

2-Bromo-1H-imidazole-4,5-dicarbonitrile (CAS 50847-09-1)

4-Methyl-1H-imidazole-2-carbonitrile (CAS 70631-95-7)

1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (CAS 870838-56-5)

- Key Difference : Bromine is part of an aromatic phenyl group, with additional methoxy and methyl substituents.

- Impact: Increased lipophilicity due to the phenyl and methoxy groups, altering solubility profiles. Limited utility in metal-catalyzed reactions compared to the SEM-protected bromoimidazole .

Nitroimidazole Derivatives (e.g., 5-Nitro-1H-imidazoles)

- Key Difference : Nitro group at position 5 instead of bromine and SEM.

- Impact :

- Strong electron-withdrawing nitro group directs reactivity toward reduction or nucleophilic substitution.

- Commonly used in antiparasitic agents, contrasting with the target compound’s role as a synthetic intermediate .

生物活性

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile, also known by its CAS number 854044-51-2, is a synthetic compound belonging to the imidazole family. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on recent studies and findings.

- Molecular Formula : C10H16BrN3OSi

- Molecular Weight : 302.24 g/mol

- Structure : The compound features a bromine atom and a trimethylsilyl ether group, which are significant for its biological interactions.

Antimicrobial Activity

Imidazole derivatives, including the target compound, are known for their antimicrobial properties. Studies have shown that imidazole-based compounds often exhibit significant antibacterial activity against various pathogenic microbes. For instance, a recent study evaluated several imidazole derivatives and found promising results against common bacterial strains, suggesting that the structural components of imidazoles contribute to their efficacy as antimicrobial agents .

Cytotoxicity Studies

Research involving the cytotoxic effects of this compound has demonstrated varying levels of cell viability when tested on human dermal fibroblast cells (HFF-1). In vitro assays revealed that at lower concentrations (39 and 78 µg/mL), the compound maintained high cellular metabolic activity (≥80% viability), while higher concentrations resulted in reduced viability . This indicates a potential therapeutic window where the compound can exert effects without significant cytotoxicity.

Study 1: Synthesis and Evaluation of Imidazole Derivatives

A study focused on synthesizing novel imidazole derivatives, including variations of the target compound, evaluated their antimicrobial and cytotoxic effects. The synthesized compounds were characterized using NMR and FTIR techniques. Among these derivatives, some exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Another important aspect of the research involved understanding the structure-activity relationship (SAR) of imidazole derivatives. Modifications to the imidazole ring and substituents significantly influenced both antimicrobial potency and cytotoxicity profiles. For example, compounds with specific functional groups demonstrated enhanced activity against resistant bacterial strains .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| This compound | 854044-51-2 | C10H16BrN3OSi | 302.24 g/mol | Antimicrobial, Cytotoxic |

常见问题

Q. What are the typical synthetic routes for preparing 1-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile?

The compound is synthesized via multi-step reactions involving imidazole core functionalization. A common strategy includes:

- Protection of the imidazole nitrogen using a trimethylsilylethoxymethyl (SEM) group to prevent undesired side reactions .

- Bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Cyanidation at the 4-position via nucleophilic substitution or metal-catalyzed cyanation . Key intermediates are characterized by NMR, LC-MS, and elemental analysis to confirm regioselectivity and purity .

Q. What characterization techniques are critical for verifying the structure of this compound?

- 1H/13C NMR : To confirm substitution patterns (e.g., SEM group integration, bromine-induced deshielding) .

- High-resolution mass spectrometry (HRMS) : For molecular ion validation .

- Elemental analysis : To reconcile calculated vs. experimental C/H/N percentages (e.g., deviations >2% may indicate impurities) .

- IR spectroscopy : To identify functional groups like nitriles (~2200 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

The SEM-protected imidazole core serves as a precursor for:

- Antimicrobial agents : Derivatives of 2-bromoimidazole show activity against Gram-positive bacteria and fungi .

- Kinase inhibitors : The nitrile group enhances binding to ATP pockets in target enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized during the SEM-protection step?

- Catalyst selection : Replace palladium on carbon with Raney nickel to suppress dehalogenation side reactions (e.g., hydrodechlorination) .

- Solvent optimization : Use ethanol instead of water to improve intermediate solubility and reduce byproduct formation .

- Temperature control : Maintain 45°C during cyclization to achieve >88% yield, as lower temperatures (25°C) reduce efficiency .

Q. How can contradictions in spectral data (e.g., elemental analysis vs. LC-MS) be resolved?

- Case study : In , calculated C/N percentages (C: 72.71%; N: 19.79%) differed from experimental results (C: 70.23%; N: 18.54%). This discrepancy suggests incomplete purification or hygroscopic intermediates.

- Mitigation : Use preparative HPLC for final purification and store compounds under inert gas to prevent moisture absorption .

Q. What strategies stabilize the nitrile group during long-term storage?

- Storage conditions : Keep at -20°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis .

- Additives : Add 1% triethylamine to neutralize trace acids that may degrade the nitrile .

Q. How does the SEM group influence the compound’s reactivity in cross-coupling reactions?

- Steric hindrance : The bulky SEM group directs electrophilic attacks to the less hindered 5-position of the imidazole ring .

- Thermal stability : SEM deprotection requires strong acids (e.g., TFA) or fluoride ions (e.g., TBAF), enabling selective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。